

Erythromycin A N-oxide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Erythromycin A N-oxide

Cat. No.: B13392814 Get Quote

An In-depth Technical Guide to Erythromycin A N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Erythromycin A N-oxide**, a key intermediate and metabolite of the macrolide antibiotic Erythromycin A. This document outlines its chemical properties, synthesis, and analytical methodologies, and its role in the synthesis of Clarithromycin.

Core Compound Information

Erythromycin A N-oxide is a significant compound in the landscape of macrolide antibiotics. It is recognized as a metabolite of Erythromycin A and serves as a crucial precursor in the semi-synthesis of Clarithromycin, a widely used antibiotic. It can also be present as an impurity in commercial preparations of erythromycin.

Molecular Structure:

The molecular structure of **Erythromycin A N-oxide** is characterized by the 14-membered lactone ring typical of erythromycin, with the addition of an N-oxide functional group on the desosamine sugar moiety.

(A 2D chemical structure image would typically be here in a full whitepaper. For this text-based format, the structure is described.)

Physicochemical and Quantitative Data

A summary of the key quantitative data for **Erythromycin A N-oxide** is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of Erythromycin A N-oxide

Property	Value	Reference(s)
CAS Number	992-65-4	[1]
Molecular Formula	C37H67NO14	[1]
Molecular Weight	749.9 g/mol	[1]
Appearance	White solid	
Solubility	Soluble in water, ethanol, methanol, DMF, and DMSO.	
Storage Conditions	-20°C	_
Purity (typical)	>98% by HPLC	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Erythromycin A N-oxide** are crucial for researchers in this field.

This protocol describes the oxidation of the tertiary amine on the desosamine sugar of Erythromycin A to form the N-oxide.

Materials:

- · Erythromycin A
- Methanol

- Water
- 35% Hydrogen Peroxide

Procedure:

- Dissolve 220.2 g (0.3 mol) of Erythromycin A in a mixture of 1,500 ml of methanol and 1,000 ml of water.
- Cool the solution to a temperature between 15 and 20°C.[1]
- Add 79 ml (0.9 mol) of 35% hydrogen peroxide dropwise to the solution.
- Stir the reaction mixture at room temperature for 20 hours.[1]
- Upon completion, the product, **Erythromycin A N-oxide**, can be isolated and purified using standard crystallization techniques.

Erythromycin A N-oxide is a key intermediate in the synthesis of Clarithromycin. The following protocol outlines the methylation of the 6-hydroxyl group and subsequent reduction of the N-oxide.

Step 1: Methylation to 6-O-methylerythromycin A N-oxide

This step involves the reaction of Erythromycin A N-oxide with a methylating agent in the
presence of a base to selectively methylate the hydroxyl group at the 6-position of the
macrolide ring.[1][2]

Step 2: Reduction of 6-O-methylerythromycin A N-oxide to Clarithromycin

• The resulting 6-O-methylerythromycin A N-oxide is then treated with a reducing agent to remove the N-oxide and yield Clarithromycin.[1][2]

Materials:

- 6-O-methylerythromycin A N-oxide (3.82 g, 5 mmol)
- Isopropanol (30 ml)

- Stannous chloride dihydrate (2.26 g, 10 mmol)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- Suspend 3.82 g (5 mmol) of 6-O-methylerythromycin A N-oxide in 30 ml of isopropanol.[3]
- Add 2.26 g (10 mmol) of stannous chloride dihydrate to the suspension.
- Stir the mixture at a temperature ranging from 30 to 40°C for 2 hours.
- Add a saturated sodium bicarbonate solution to the reaction mixture.
- Extract the aqueous layer twice with ethyl acetate.[3]
- Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[3]
- Concentrate the solution under reduced pressure to obtain Clarithromycin as a white powder (yield: 96%).[3]

A validated stability-indicating HPLC method is essential for the analysis of Erythromycin A and its related substances, including the N-oxide. The following provides a general framework that can be optimized for **Erythromycin A N-oxide**.

Table 2: HPLC Method Parameters for Erythromycin Analysis

Parameter	Condition	Reference(s)
Column	Reversed-phase C18 (e.g., Inertsil ODS, 4.6 x 150 mm)	[4][5]
Mobile Phase	Acetonitrile : Methanol : 0.2 M Ammonium Acetate : Water (45:10:10:35 v/v/v/v), pH 7.0	[5]
Alternative: Phosphate buffer solution (0.02 M, pH 6.5): Acetonitrile (40:60 v/v)	[4]	
Flow Rate	1.0 - 1.5 mL/min	[4][6]
Column Temperature	70°C	[5]
Detection	UV at 215 nm	[4]
Injection Volume	20 - 50 μL	[4][6]

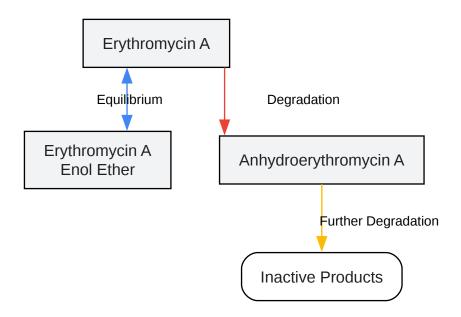
Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
- Filter the sample solution through a 0.45 μm filter before injection.

Signaling Pathways and Experimental Workflows

Visualizing the relationships and transformations of **Erythromycin A N-oxide** is key to understanding its role in medicinal chemistry.

The following diagram illustrates the two-step synthesis of Clarithromycin from Erythromycin A, highlighting the role of **Erythromycin A N-oxide** as a key intermediate.



Click to download full resolution via product page

Caption: Synthetic workflow from Erythromycin A to Clarithromycin.

Understanding the degradation of Erythromycin A is critical for formulation and stability studies. **Erythromycin A N-oxide**, being a close analog, may exhibit similar degradation patterns. The primary degradation in acidic conditions involves the formation of anhydroerythromycin A.[7][8]

Click to download full resolution via product page

Caption: Acidic degradation pathway of Erythromycin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US6809188B1 Method of preparing clarithromycin Google Patents [patents.google.com]
- 2. WIPO Search International and National Patent Collections [patentscope.wipo.int]
- 3. Clarithromycin synthesis chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]

- 5. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Erythromycin A N-oxide CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13392814#erythromycin-a-n-oxide-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com